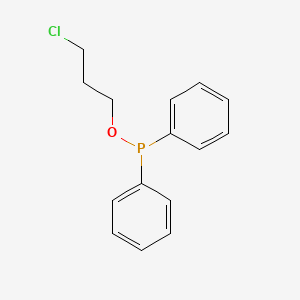
3-Chloropropyl diphenylphosphinite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloropropyl diphenylphosphinite is an organophosphorus compound with the molecular formula C15H14ClOP It is a derivative of diphenylphosphine, where a 3-chloropropyl group is attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloropropyl diphenylphosphinite can be synthesized through the reaction of diphenylphosphine with 3-chloropropanol in the presence of a base. The reaction typically proceeds as follows: [ \text{Ph}_2\text{P-H} + \text{ClCH}_2\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{Ph}_2\text{P-OCH}_2\text{CH}_2\text{CH}_2\text{Cl} + \text{H}_2 ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include steps for the purification of the final product, such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 3-Chloropropyl diphenylphosphinite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Addition: It can participate in addition reactions with alkenes or alkynes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Addition: Radical initiators like AIBN (azobisisobutyronitrile) are often employed.
Major Products Formed:
Oxidation: Diphenylphosphine oxide derivatives.
Substitution: Various substituted phosphinites.
Addition: Phosphine-containing adducts.
Scientific Research Applications
3-Chloropropyl diphenylphosphinite has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and homogeneous catalysis.
Biology: It can be used to modify biomolecules for studying protein-ligand interactions.
Industry: Used in the synthesis of flame retardants and plasticizers.
Mechanism of Action
The mechanism by which 3-chloropropyl diphenylphosphinite exerts its effects involves the formation of stable complexes with metal ions. These complexes can act as catalysts in various organic reactions, facilitating the formation of desired products. The molecular targets include transition metals such as palladium and platinum, which are commonly used in catalytic cycles.
Comparison with Similar Compounds
Diphenylphosphine: Lacks the 3-chloropropyl group, making it less reactive in certain substitution reactions.
Triphenylphosphine: Contains three phenyl groups, offering different steric and electronic properties.
Methyl diphenylphosphinite: Has a methyl group instead of the 3-chloropropyl group, affecting its reactivity and applications.
Uniqueness: 3-Chloropropyl diphenylphosphinite is unique due to the presence of the 3-chloropropyl group, which enhances its reactivity in substitution and addition reactions. This makes it a valuable compound in the synthesis of complex organic molecules and in catalytic applications.
Properties
CAS No. |
91121-23-2 |
|---|---|
Molecular Formula |
C15H16ClOP |
Molecular Weight |
278.71 g/mol |
IUPAC Name |
3-chloropropoxy(diphenyl)phosphane |
InChI |
InChI=1S/C15H16ClOP/c16-12-7-13-17-18(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
InChI Key |
CMNHAONJQOZYPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)OCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Buta-1,3-dien-1-yl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14374240.png)
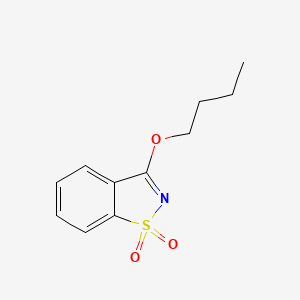
![5-Phenyl-2-[(2-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14374244.png)
phosphane](/img/structure/B14374251.png)
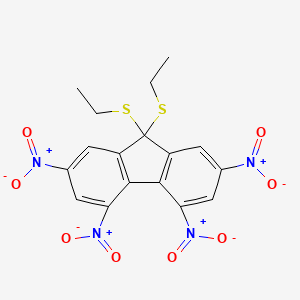
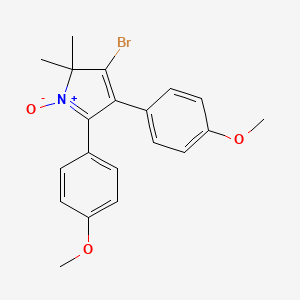

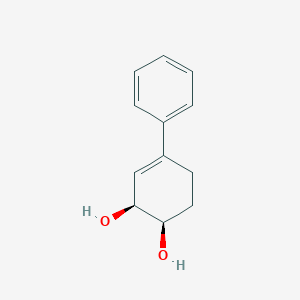
![1-Nitrobicyclo[3.3.1]nonane-2,9-dione](/img/structure/B14374283.png)
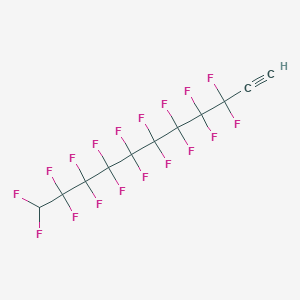
![N-{[4-(Morpholin-2-yl)phenyl]methylidene}morpholine-4-carbothioamide](/img/structure/B14374288.png)



